molecular formula C9H11NOS B13289485 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13289485
M. Wt: 181.26 g/mol
InChI Key: OEMNROQDNQPXBY-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a structurally unique compound featuring a strained cyclopropane ring fused with a thiazole heterocycle and an aldehyde functional group. The cyclopropane moiety introduces significant ring strain, influencing both reactivity and conformational stability.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c1-7-10-5-8(12-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3

InChI Key

OEMNROQDNQPXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2(CC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-Containing Derivatives

Cyclopropane derivatives are valued for their unique stereoelectronic properties. A key analogue, 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane (), replaces the aldehyde and thiazole groups with two electron-deficient thiadiazole rings. The absence of an aldehyde in this analogue limits its reactivity toward nucleophiles, suggesting divergent synthetic or pharmacological pathways compared to the target compound .

Property Target Compound 1,1-Bis(thiadiazol-5-yl)cyclopropane
Core Structure Cyclopropane + thiazole + aldehyde Cyclopropane + two thiadiazoles
Functional Groups Aldehyde Amine, thiadiazole
Electronic Profile Moderate electron deficiency (thiazole) High electron deficiency (thiadiazoles)
Reactivity Electrophilic aldehyde Nucleophilic amine groups

Thiazole and Related Heterocyclic Derivatives

Thiazole-containing compounds are prevalent in drug discovery due to their bioisosteric resemblance to thiophene and pyridine. describes thiazol-5-ylmethyl carbamates with complex peptide-like backbones. Unlike the target compound, these analogues feature carbamate esters instead of aldehydes, which confer hydrolytic stability and modulate pharmacokinetics. The 2-methyl substituent on the thiazole in the target compound may reduce metabolic oxidation compared to unsubstituted thiazoles, a common vulnerability in drug candidates .

highlights thiophene derivatives (e.g., compounds 7a/b), where sulfur is part of a five-membered aromatic ring without a nitrogen atom. This distinction may influence binding affinity in therapeutic targets .

Property Target Compound Thiazol-5-ylmethyl Carbamates Thiophene Derivatives
Heterocycle Thiazole (N + S) Thiazole (N + S) Thiophene (S only)
Functional Group Aldehyde Carbamate, hydroperoxy Amide, ester
Metabolic Stability Moderate (2-methyl may slow oxidation) High (carbamate resistance to hydrolysis) Variable (thiophene prone to epoxidation)

Impact of Functional Groups on Reactivity and Bioactivity

The aldehyde group in the target compound distinguishes it from carbamates () and esters (). Aldehydes are electrophilic, enabling Schiff base formation or participation in click chemistry, whereas carbamates are more inert, favoring sustained biological activity.

Research Findings and Data Analysis

  • Synthetic Accessibility : The cyclopropane core may be synthesized via methods analogous to , using phosphorous oxychloride or similar reagents to stabilize strained intermediates .
  • Structural Characterization : Tools like SHELX () and ORTEP-3 () are critical for resolving cyclopropane ring geometry and thiazole orientation, ensuring accurate stereochemical assignments .
  • Biological Potential: Thiazole derivatives in suggest antimicrobial or anti-inflammatory applications, but the aldehyde’s reactivity may necessitate prodrug strategies to enhance stability .

Biological Activity

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a compound characterized by its unique cyclopropane structure fused with a thiazole moiety. The molecular formula is C9H11NOSC_9H_{11}NOS with a molecular weight of 181.26 g/mol. The thiazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure

The compound features a cyclopropane ring and a thiazole group, which contributes to its potential biological activity. Below is the structural representation:

SMILES Cc1ncc CC2 C O CC2 s1\text{SMILES Cc1ncc CC2 C O CC2 s1}

Biological Activity Overview

The biological activity of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde primarily stems from the thiazole component. Thiazole derivatives have been associated with various pharmacological effects, including:

  • Antimicrobial : Thiazole compounds are known to exhibit antimicrobial properties against bacteria and fungi.
  • Anticancer : Some thiazole derivatives have shown potential in inhibiting cancer cell growth through various mechanisms.
  • Anti-inflammatory : Thiazoles may also play a role in modulating inflammatory responses.

The specific mechanisms by which 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Interactions with enzymes critical for cellular metabolism.
  • Disruption of Cellular Pathways : Targeting signaling pathways that are essential for pathogen survival or cancer cell proliferation.
  • Modulation of Gene Expression : Influencing the expression of genes involved in disease processes.

Case Studies and Research Findings

Research studies have explored the biological activity of similar thiazole compounds, providing insights into their potential applications:

Table 1: Comparative Biological Activities of Thiazole Derivatives

Compound NameBiological ActivityReference
SulfathiazoleAntimicrobial agent
AbafunginAntifungal
BleomycinAnticancer
2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethanamineAntimicrobial

These compounds share structural similarities with 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde and demonstrate significant biological activities.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the thiazole moiety into the cyclopropane framework. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity.

Key Synthetic Steps:

  • Formation of the thiazole ring.
  • Introduction of the cyclopropane structure.
  • Functionalization to yield the final aldehyde product.

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